molecular formula C6H8N2O B14657354 N~1~-Hydroxybenzene-1,2-diamine CAS No. 43019-70-1

N~1~-Hydroxybenzene-1,2-diamine

Cat. No.: B14657354
CAS No.: 43019-70-1
M. Wt: 124.14 g/mol
InChI Key: ZQCANTYUTNGZOZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~-Hydroxybenzene-1,2-diamine can be synthesized through several methods. One common approach involves the reduction of nitrobenzene derivatives. For instance, the reduction of 2-nitrophenol using hydrogen gas in the presence of a palladium catalyst can yield N1-Hydroxybenzene-1,2-diamine . Another method involves the selective synthesis of N-arylbenzene-1,2-diamines by irradiating 4-methoxy-4’-substituted-azobenzenes in different solvents .

Industrial Production Methods

Industrial production of N1-Hydroxybenzene-1,2-diamine typically involves large-scale reduction processes. The use of catalytic hydrogenation is common, where nitrobenzene derivatives are reduced under controlled conditions to produce the desired diamine compound. This method ensures high yield and purity, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N~1~-Hydroxybenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be further reduced to form more stable amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and hydroxyl groups direct the substitution to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Hydrogen gas (H~2~) in the presence of palladium (Pd) or platinum (Pt) catalysts is commonly used.

    Substitution: Reagents such as bromine (Br~2~) and nitric acid (HNO~3~) are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, substituted benzene compounds, and various amine derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which N1-Hydroxybenzene-1,2-diamine exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: Similar to N1-Hydroxybenzene-1,2-diamine but lacks the second amino group.

    1,2-Diaminobenzene: Lacks the hydroxyl group present in N1-Hydroxybenzene-1,2-diamine.

    2-Hydroxyaniline: Another similar compound with a hydroxyl group at the ortho position relative to the amino group.

Uniqueness

N~1~-Hydroxybenzene-1,2-diamine is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct reactivity and properties. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar counterparts .

Properties

CAS No.

43019-70-1

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

N-(2-aminophenyl)hydroxylamine

InChI

InChI=1S/C6H8N2O/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H,7H2

InChI Key

ZQCANTYUTNGZOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NO

Origin of Product

United States

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